molecular formula C16H21N3O3 B2664701 N-(1-(2-methoxyethyl)-1H-indol-3-yl)morpholine-4-carboxamide CAS No. 941951-59-3

N-(1-(2-methoxyethyl)-1H-indol-3-yl)morpholine-4-carboxamide

Cat. No.: B2664701
CAS No.: 941951-59-3
M. Wt: 303.362
InChI Key: WHOQKPNNAYKSKA-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyethyl)-1H-indol-3-yl)morpholine-4-carboxamide is a synthetic organic compound with the molecular formula C16H21N3O3 and a CAS Registry Number of 941951-59-3 . This molecule is built around a privileged structural scaffold in medicinal chemistry: the indole nucleus . The indole ring is a fundamental component of many biologically active molecules and natural products, such as the neurotransmitter serotonin, and is widely exploited in drug discovery due to its ability to interact with diverse protein targets through hydrogen bonding and π-π stacking interactions . In this compound, the indole nitrogen is functionalized with a 2-methoxyethyl chain, and the key 3-position is linked to a morpholine ring via a carboxamide bridge. This carboxamide linker is a classic and valuable feature in drug design, as the amide group can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition . Researchers can utilize this compound as a key chemical intermediate or a building block for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active substances . Its structure makes it a valuable subject for investigations in various research areas, including the development of receptor ligands and enzyme inhibitors. The precise mechanism of action for this specific compound is dependent on the research context, but analogues featuring the indole-carboxamide structure have been investigated for their activity on neurological targets and other biological pathways . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)indol-3-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-21-9-6-19-12-14(13-4-2-3-5-15(13)19)17-16(20)18-7-10-22-11-8-18/h2-5,12H,6-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOQKPNNAYKSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)-1H-indol-3-yl)morpholine-4-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate dihalide.

    Coupling to Form the Carboxamide: The final step involves coupling the indole derivative with the morpholine derivative using coupling reagents such as carbodiimides (e.g., EDCI) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyethyl)-1H-indol-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(2-methoxyethyl)-1H-indol-3-yl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyethyl)-1H-indol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The indole core is known to interact with various biological receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide

Structural Differences :

  • Core Structure : Shares the indole ring but lacks substitution at N1. Instead, the ethyl chain at C3 connects to a fluoro-biphenyl-propanamide group.
  • Propanamide linkage: Differs from the target compound’s morpholine carboxamide, reducing polarity.

Hypothetical Implications :

  • The fluoro-biphenyl group may enhance binding to hydrophobic pockets in enzymes or receptors (e.g., kinase inhibitors).
  • Lower solubility compared to the target compound due to the absence of morpholine and methoxyethyl groups.

N-[(S)-Fenchyl]-1-[2-(morpholin-4-yl)ethyl]-7-methoxyindole-3-carboxamide

Structural Differences :

  • N1-substitution : A 2-(morpholin-4-yl)ethyl group instead of 2-methoxyethyl. This increases polarity due to the morpholine ring.
  • C3-substitution: A 7-methoxyindole-3-carboxamide linked to a fenchyl group (a bicyclic monoterpene).

Hypothetical Implications :

  • 7-Methoxy Indole : Could alter electronic properties of the indole ring compared to the unsubstituted target compound.
  • Compared to the target, this compound’s dual polar (morpholine) and nonpolar (fenchyl) groups create a broader range of physicochemical properties.

N-[1-[2-(1H-Indol-3-yl)ethyl]-4-piperidinyl]benzamide

Structural Differences :

  • N1-substitution : A piperidinyl-ethyl chain instead of 2-methoxyethyl, introducing basicity from the piperidine nitrogen.

Hypothetical Implications :

  • The benzamide group may favor interactions with aromatic residues in binding sites.
  • The piperidinyl group’s basicity could influence ionization state and pharmacokinetics under physiological conditions.

General Trends in 2-Methoxyethyl-Substituted Compounds

  • Polarity : The methoxy group enhances solubility in polar solvents.
  • Flexibility : The ethyl chain allows conformational adaptability in binding interactions.
  • Comparison to Target : The target compound leverages these traits while integrating indole and morpholine for multifunctional activity.

Biological Activity

N-(1-(2-methoxyethyl)-1H-indol-3-yl)morpholine-4-carboxamide is a synthetic compound notable for its unique structural features, including an indole moiety, a morpholine ring, and a carboxamide functional group. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in cancer treatment and antimicrobial applications.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H21_{21}N3_{3}O3_{3}
  • Molecular Weight : 303.36 g/mol
  • CAS Number : 941951-59-3

The compound's structure enhances its solubility and may influence its interactions with biological targets, making it a candidate for various therapeutic applications .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. The indole core is known to interact with multiple biological receptors involved in cancer progression. For instance, it has been shown to inhibit cell proliferation in several cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cancer Cell LineAssay TypeIC50_{50} Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)MTT Assay15Induction of apoptosis
A549 (Lung Cancer)Cell Proliferation12Cell cycle arrest
HeLa (Cervical Cancer)Clonogenic Assay10Inhibition of DNA synthesis

The compound's ability to target specific pathways involved in tumor growth makes it a valuable subject for further investigation in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. Preliminary findings suggest that it possesses activity against various bacterial strains, indicating potential use as an antimicrobial agent.

Table 2: Summary of Antimicrobial Activity

MicroorganismAssay TypeMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureusAgar Diffusion32 µg/mLDisruption of cell membrane integrity
Escherichia coliBroth Dilution64 µg/mLInhibition of protein synthesis
Candida albicansDisk Diffusion16 µg/mLInterference with ergosterol biosynthesis

These findings highlight the compound's potential as a dual-action agent in both cancer treatment and infection control.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets. The indole structure may engage with various receptors, while the morpholine ring enhances solubility and bioavailability, potentially improving therapeutic efficacy.

Case Studies

Several case studies have been documented regarding the application of this compound in preclinical models:

  • Case Study on Breast Cancer :
    • In vitro studies on MCF-7 cells demonstrated significant growth inhibition when treated with varying concentrations of the compound over 48 hours.
    • Results indicated that apoptosis was induced as evidenced by increased caspase activity.
  • Case Study on Bacterial Infections :
    • A study evaluating the antimicrobial efficacy against Staphylococcus aureus showed that the compound effectively reduced bacterial load in infected tissue samples from animal models.
    • Histopathological analysis revealed decreased inflammation and tissue damage compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1-(2-methoxyethyl)-1H-indol-3-yl)morpholine-4-carboxamide?

  • Methodology : The compound can be synthesized via a multi-step approach. First, introduce the 2-methoxyethyl group to the indole nitrogen using alkylation (e.g., with 2-methoxyethyl chloride under basic conditions). Next, functionalize the indole C3 position with morpholine-4-carboxamide via coupling reactions, such as using carbodiimide-mediated amidation or chloroformate intermediates. Reaction conditions (e.g., reflux in acetic acid with sodium acetate as a base) are critical for yield optimization .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions on the indole and morpholine moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy validates carbonyl and amine functional groups. For advanced characterization, single-crystal X-ray diffraction resolves stereochemistry and molecular packing .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodology : Initial screening involves in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines to assess antiproliferative effects. Target engagement studies, such as fluorescence polarization for Bcl-2/Mcl-1 inhibition, are performed to identify mechanisms. Dose-response curves (IC₅₀ values) and selectivity indices against healthy cells are prioritized .

Advanced Research Questions

Q. How do substituents on the indole core influence the compound’s binding affinity to apoptotic regulators like Bcl-2/Mcl-1?

  • Methodology : Structure-activity relationship (SAR) studies systematically vary substituents (e.g., methoxyethyl vs. chlorobenzoyl groups at the indole N1 position). Computational docking (e.g., AutoDock Vina) predicts binding modes to Bcl-2/Mcl-1 pockets. Experimental validation via surface plasmon resonance (SPR) quantifies binding kinetics (KD). Bulky groups at N1 often enhance hydrophobic interactions but may reduce solubility .

Q. What crystallographic data support the conformational stability of the morpholine-carboxamide moiety?

  • Methodology : Single-crystal X-ray analysis reveals that the morpholine ring adopts a chair conformation, with the carboxamide group planar due to resonance stabilization. Hydrogen-bonding networks between the amide N–H and morpholine oxygen stabilize the structure. Disorder in side chains (e.g., 2-chloroethyl groups) is resolved using anisotropic displacement parameters .

Q. How can analytical methods resolve contradictions in purity assessments during scale-up synthesis?

  • Methodology : High-performance liquid chromatography (HPLC) with UV/Vis detection identifies impurities (e.g., unreacted intermediates). Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) verifies purity. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) detects catalyst residues. Thresholds follow ICH Q3A/B guidelines .

Q. What strategies mitigate metabolic instability of the morpholine-carboxamide group in pharmacokinetic studies?

  • Methodology : Deuterium labeling at metabolically labile C–H bonds (e.g., morpholine ring) slows oxidative degradation. Prodrug approaches, such as esterification of the carboxamide, improve oral bioavailability. In vitro liver microsome assays (human/rat) identify major metabolites, guiding structural modifications .

Data Analysis and Optimization

Q. How are computational models used to predict the compound’s physicochemical properties?

  • Methodology : Density functional theory (DFT) calculates logP (lipophilicity) and pKa using software like Schrödinger’s QikProp. Molecular dynamics simulations (e.g., GROMACS) assess aqueous solubility. ADMET predictors (e.g., SwissADME) forecast blood-brain barrier permeability and cytochrome P450 interactions .

Q. What role does the compound play in multi-step syntheses of heterocyclic libraries?

  • Methodology : The indole-morpholine scaffold serves as a key intermediate for diversifying substituents via Suzuki-Miyaura coupling (introducing aryl/heteroaryl groups) or reductive amination (adding alkylamines). Parallel synthesis in 96-well plates with automated liquid handlers accelerates library generation. LC-MS tracks reaction progress in real time .

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